6-Bromo-5-methylimidazo[1,2-a]pyridine
Overview
Description
6-Bromo-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. The presence of a bromine atom at the 6-position and a methyl group at the 5-position of the imidazo[1,2-a]pyridine core makes it a unique and valuable compound in various fields of research and industry.
Mechanism of Action
Target of Action
6-Bromo-5-methylimidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridine, which has been recognized as a significant scaffold in medicinal chemistry . This compound has shown a broad range of biological activity, including significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit anti-tb activity . The acute TB mouse model indicated a significant reduction of bacterial load when treated with imidazo[1,2-a]pyridine derivatives .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against mdr-tb and xdr-tb , suggesting that they may interfere with the biochemical pathways of these bacteria.
Pharmacokinetics
One of the imidazo[1,2-a]pyridine derivatives, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Imidazo[1,2-a]pyridine derivatives have shown significant activity against mdr-tb and xdr-tb , indicating that they may have a potent antibacterial effect.
Action Environment
The effectiveness of imidazo[1,2-a]pyridine derivatives against mdr-tb and xdr-tb suggests that they may be effective in a variety of environments, including those where these bacteria are prevalent .
Biochemical Analysis
Biochemical Properties
6-Bromo-5-methylimidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with phosphatidylinositol-3-kinases (PI3K), which are lipid kinases involved in cell proliferation, growth, and differentiation . The nature of these interactions often involves the inhibition of enzyme activity, which can lead to downstream effects on cellular functions.
Cellular Effects
The effects of this compound on cells are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, it can alter gene expression profiles, affecting various cellular processes such as DNA repair and cell cycle regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. This inhibition can lead to changes in gene expression, as seen with the PI3K/Akt pathway . Furthermore, it can interact with DNA, causing structural changes that affect gene transcription and replication.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . These interactions can affect metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it can be transported into the nucleus, where it exerts its effects on gene expression.
Subcellular Localization
This compound is localized in various subcellular compartments, including the nucleus and cytoplasm. Its activity and function are influenced by its localization, with nuclear localization being critical for its effects on gene expression . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-methylimidazo[1,2-a]pyridine can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with α-bromoacetophenone, followed by cyclization and bromination reactions. The reaction conditions typically involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
Another approach involves the multicomponent reaction of 2-aminopyridine, bromoacetaldehyde, and an aldehyde under acidic conditions to form the imidazo[1,2-a]pyridine core, followed by selective bromination at the 6-position using bromine or N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. One such method involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The methyl group at the 5-position can be oxidized to form the corresponding carboxylic acid or aldehyde.
Reduction Reactions: The imidazo[1,2-a]pyridine core can undergo reduction to form dihydroimidazo[1,2-a]pyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of 6-substituted imidazo[1,2-a]pyridine derivatives.
Oxidation Reactions: Formation of 5-carboxyimidazo[1,2-a]pyridine or 5-formylimidazo[1,2-a]pyridine.
Reduction Reactions: Formation of dihydroimidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
6-Bromo-5-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored as a lead compound in drug discovery for the treatment of infectious diseases and cancer.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
6-Bromo-5-methylimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
6-Chloro-5-methylimidazo[1,2-a]pyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
5-Methylimidazo[1,2-a]pyridine: Lacks the halogen substituent, resulting in lower reactivity and different pharmacological properties.
6-Bromoimidazo[1,2-a]pyridine: Lacks the methyl group, affecting its chemical and biological behavior.
Properties
IUPAC Name |
6-bromo-5-methylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-7(9)2-3-8-10-4-5-11(6)8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRZKLCCPTTZKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=NC=CN12)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001283095 | |
Record name | 6-Bromo-5-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001283095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116355-19-2 | |
Record name | 6-Bromo-5-methylimidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116355-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-5-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001283095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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